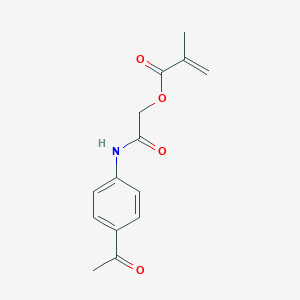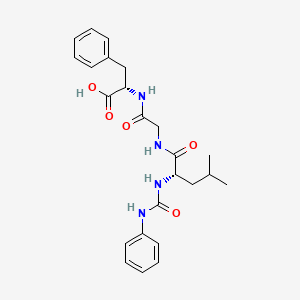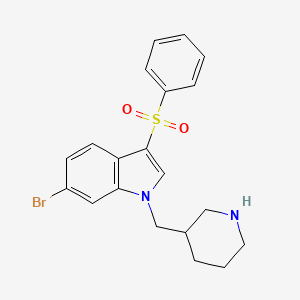![molecular formula C39H30N2O4 B12528871 Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate CAS No. 821767-02-6](/img/structure/B12528871.png)
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate is a complex organic compound that features anthracene moieties and cyanoethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate typically involves the reaction of anthracene-9-carbaldehyde with a suitable diamine, followed by further functionalization with cyanoethyl groups. The reaction conditions often include the use of solvents such as toluene and butanol, and catalysts like acetic acid to facilitate the condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism by which Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate exerts its effects is largely dependent on its interaction with other molecules. The anthracene moieties can engage in π-π stacking interactions, while the cyanoethyl groups can participate in hydrogen bonding and other electrostatic interactions. These interactions can influence the compound’s behavior in various environments, such as in biological systems or electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate is unique due to the presence of both anthracene and cyanoethyl groups, which confer distinct photophysical and chemical properties. This combination makes it particularly useful in applications requiring both fluorescence and chemical reactivity, such as in the development of advanced materials and sensors .
Propiedades
Número CAS |
821767-02-6 |
|---|---|
Fórmula molecular |
C39H30N2O4 |
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
bis(anthracen-9-ylmethyl) 2,2-bis(2-cyanoethyl)propanedioate |
InChI |
InChI=1S/C39H30N2O4/c40-21-9-19-39(20-10-22-41,37(42)44-25-35-31-15-5-1-11-27(31)23-28-12-2-6-16-32(28)35)38(43)45-26-36-33-17-7-3-13-29(33)24-30-14-4-8-18-34(30)36/h1-8,11-18,23-24H,9-10,19-20,25-26H2 |
Clave InChI |
KGQOQQOZALAJTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)C(CCC#N)(CCC#N)C(=O)OCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
![1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B12528791.png)
![Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-](/img/structure/B12528803.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)


![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)

![(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine](/img/structure/B12528821.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)

![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)
